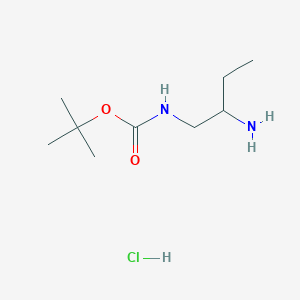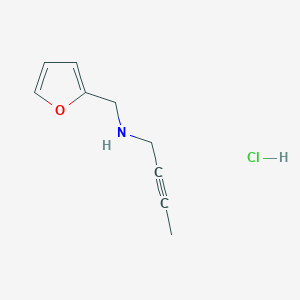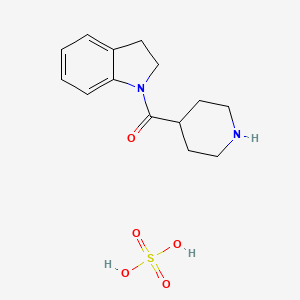![molecular formula C17H28N2O B1438048 2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine CAS No. 883531-30-4](/img/structure/B1438048.png)
2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine typically involves the reaction of 1-methyl-2-piperidinol with 3-phenylpropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial-grade equipment and reagents to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine is primarily used in scientific research, particularly in the field of proteomics. It is utilized as a specialty product for studying protein interactions and functions . Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine include:
- 2-(4-Methyl-1-piperidinyl)ethanamine
- Benzenepropanamine derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets in proteomics research . This uniqueness makes it a valuable tool in scientific studies aimed at understanding protein functions and interactions .
Properties
IUPAC Name |
2-[2-(1-methylpiperidin-2-yl)ethoxy]-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-19-11-6-5-9-16(19)10-12-20-17(14-18)13-15-7-3-2-4-8-15/h2-4,7-8,16-17H,5-6,9-14,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURREHZWAKPHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCOC(CC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501210649 | |
| Record name | β-[2-(1-Methyl-2-piperidinyl)ethoxy]benzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501210649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883531-30-4 | |
| Record name | β-[2-(1-Methyl-2-piperidinyl)ethoxy]benzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883531-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-[2-(1-Methyl-2-piperidinyl)ethoxy]benzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501210649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2-Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine](/img/structure/B1437983.png)

![{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1437986.png)
![4-{2-[4-(Trifluoromethyl)piperidino]acetyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B1437987.png)

